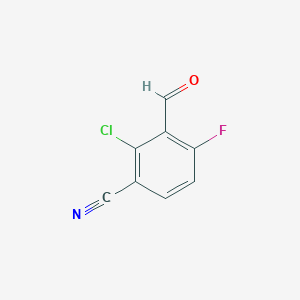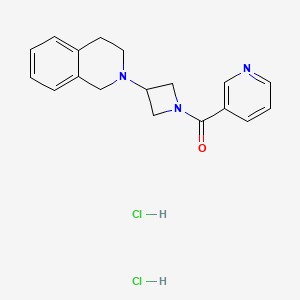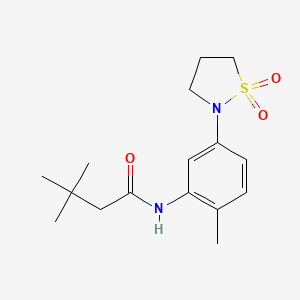
2-氯-4-氟-3-甲酰基苯甲腈
描述
2-Chloro-4-fluoro-3-formylbenzonitrile is a chemical compound with the molecular formula C8H3ClFNO . It is used in the synthesis of androgen receptor antagonists in the treatment of prostate cancer .
Molecular Structure Analysis
The molecular weight of 2-Chloro-4-fluoro-3-formylbenzonitrile is 183.57 . The molecular structure can be represented as ClC6H3(F)CN .科学研究应用
反应性和取代研究
包括氯代和氟代衍生物在内的卤代取代苯甲腈的反应性已在各种研究中得到探讨。例如,郭等人(2008 年)研究了微波诱导的芳香环上的亲核 [18F] 氟化,包括间卤苯甲腈衍生物,重点介绍了对芳香亲核取代的反应性和卤素对氟取代的影响。这项研究强调了卤代取代苯甲腈在合成用于影像应用的放射性标记化合物中的潜力 (Guo et al., 2008)。
结构和能量分析
Ribeiro da Silva 等人(2012 年)对氟代取代苯甲腈进行了全面的能量和结构分析,提供了对这些化合物的热力学性质和电子效应的见解。他们的工作涉及测定标准摩尔生成焓和蒸气压,以及进行理论计算以评估电子性质。此类研究对于理解控制卤代取代苯甲腈(包括 2-氯-4-氟-3-甲酰基苯甲腈)的反应性和稳定性的基本性质至关重要 (Ribeiro da Silva et al., 2012)。
衍生物和杂环的合成
小林等人(2010 年)开发了一种简便的方法,通过使 2-甲酰基苯甲腈与二甲基氧代磺钅甲基化物反应来合成 2,3-二氢-3-亚甲基-1H-异吲哚-1-酮。这项研究说明了甲酰基取代苯甲腈在构建杂环化合物中的合成多功能性,这可能对开发新药和材料产生影响 (Kobayashi et al., 2010)。
氟化技术
Fedorov 等人(2015 年)关于在三氟化硼醚的存在下使用二氟化氙对芳香族化合物进行氟化的研究突出了将氟原子引入芳香族体系的高级方法。此类技术对于合成氟代有机化合物至关重要,由于其独特的性质,这些化合物在医药化学和材料科学中具有重要意义 (Fedorov et al., 2015)。
安全和危害
属性
IUPAC Name |
2-chloro-4-fluoro-3-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-8-5(3-11)1-2-7(10)6(8)4-12/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGRPSEJGJZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2603858.png)

![2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide](/img/structure/B2603860.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)




![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B2603877.png)
